Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-
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Overview
Description
Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- is a complex organic compound characterized by the presence of phenolic groups and a bis(iminomethylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- typically involves the reaction of phenol derivatives with formaldehyde and amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the bis(iminomethylene) linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The iminomethylene linkages can be reduced to amines.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds and π-π interactions with target molecules, while the iminomethylene linkages can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis-
- Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(methylene)]bis-
Uniqueness
Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- is unique due to its bis(iminomethylene) linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This linkage allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
145522-01-6 |
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Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-[[[2-hydroxy-3-[(2-hydroxyphenyl)methylamino]propyl]amino]methyl]phenol |
InChI |
InChI=1S/C17H22N2O3/c20-15(11-18-9-13-5-1-3-7-16(13)21)12-19-10-14-6-2-4-8-17(14)22/h1-8,15,18-22H,9-12H2 |
InChI Key |
FZSSZHZLZZEIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(CNCC2=CC=CC=C2O)O)O |
Origin of Product |
United States |
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